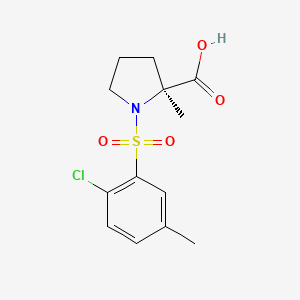
(2S)-1-(2-chloro-5-methylphenyl)sulfonyl-2-methylpyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1-(2-chloro-5-methylphenyl)sulfonyl-2-methylpyrrolidine-2-carboxylic acid, also known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). This compound has been widely used in scientific research to investigate the role of mGluR1 in various physiological and pathological processes.
作用機序
(2S)-1-(2-chloro-5-methylphenyl)sulfonyl-2-methylpyrrolidine-2-carboxylic acid acts as a competitive antagonist of mGluR1 by binding to the receptor and preventing the activation of downstream signaling pathways. This leads to a decrease in calcium influx and the release of neurotransmitters such as glutamate, which are involved in various physiological and pathological processes.
Biochemical and Physiological Effects
Studies have shown that (2S)-1-(2-chloro-5-methylphenyl)sulfonyl-2-methylpyrrolidine-2-carboxylic acid can modulate various physiological and pathological processes by blocking mGluR1 activity. For example, (2S)-1-(2-chloro-5-methylphenyl)sulfonyl-2-methylpyrrolidine-2-carboxylic acid has been shown to reduce seizure activity in animal models of epilepsy, improve motor function in animal models of Parkinson's disease, and reduce amyloid-beta deposition in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using (2S)-1-(2-chloro-5-methylphenyl)sulfonyl-2-methylpyrrolidine-2-carboxylic acid in scientific research is its selectivity for mGluR1, which allows for specific modulation of this receptor without affecting other receptors. However, one limitation of using (2S)-1-(2-chloro-5-methylphenyl)sulfonyl-2-methylpyrrolidine-2-carboxylic acid is its relatively low potency compared to other mGluR1 antagonists, which may require higher concentrations for effective modulation of mGluR1 activity.
将来の方向性
There are several future directions for the use of (2S)-1-(2-chloro-5-methylphenyl)sulfonyl-2-methylpyrrolidine-2-carboxylic acid in scientific research. One area of interest is the investigation of the potential therapeutic effects of mGluR1 antagonists in neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease. Another area of interest is the development of more potent and selective mGluR1 antagonists for improved modulation of mGluR1 activity.
合成法
(2S)-1-(2-chloro-5-methylphenyl)sulfonyl-2-methylpyrrolidine-2-carboxylic acid can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the reaction of 2-chloro-5-methylphenylsulfonyl chloride with 2-methylpyrrolidine to form the corresponding sulfonamide. This is followed by a coupling reaction with (S)-2-chloropropionic acid and subsequent esterification with ethanol to yield (2S)-1-(2-chloro-5-methylphenyl)sulfonyl-2-methylpyrrolidine-2-carboxylic acid.
科学的研究の応用
(2S)-1-(2-chloro-5-methylphenyl)sulfonyl-2-methylpyrrolidine-2-carboxylic acid has been used extensively in scientific research to investigate the role of mGluR1 in various physiological and pathological processes. For example, studies have shown that mGluR1 activation is involved in the pathogenesis of various neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease. (2S)-1-(2-chloro-5-methylphenyl)sulfonyl-2-methylpyrrolidine-2-carboxylic acid has been used to block mGluR1 activity and investigate the potential therapeutic effects of mGluR1 antagonists in these diseases.
特性
IUPAC Name |
(2S)-1-(2-chloro-5-methylphenyl)sulfonyl-2-methylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4S/c1-9-4-5-10(14)11(8-9)20(18,19)15-7-3-6-13(15,2)12(16)17/h4-5,8H,3,6-7H2,1-2H3,(H,16,17)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQVPPLRVZMTHJ-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCCC2(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCC[C@@]2(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(8-ethyl-3,4-dihydro-2H-quinolin-1-yl)-[5-(1-methylpyrazol-3-yl)-1,2-oxazol-3-yl]methanone](/img/structure/B7449817.png)
![1-[(1S)-1-(4-fluoro-2-methylphenyl)ethyl]-N,N-dimethyltriazole-4-carboxamide](/img/structure/B7449822.png)
![2-Fluoro-3-[(7-methyl-5-oxa-8-azaspiro[3.5]nonan-8-yl)sulfonyl]benzoic acid](/img/structure/B7449825.png)
![5-[[1-(2,2-Difluoroethyl)piperidin-4-yl]methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)-1,2,4-oxadiazole](/img/structure/B7449836.png)
![N-[cyclopropyl(pyrimidin-2-yl)methyl]-2-(difluoromethyl)pyridine-3-carboxamide](/img/structure/B7449837.png)


![4-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carbonyl]-1,2,5,6,7,8-hexahydroquinolin-2-one](/img/structure/B7449873.png)
![3-(1,3-Oxazol-4-yl)-5-[[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methyl]-1,2,4-oxadiazole](/img/structure/B7449885.png)
![2-(cyclohexylmethyl)-N-[(2S)-1-(dimethylamino)-1-oxopropan-2-yl]pyrrolidine-1-carboxamide](/img/structure/B7449893.png)
![(3S)-3-(2,4-difluorophenyl)-3-[(3-methyltriazol-4-yl)sulfonylamino]propanoic acid](/img/structure/B7449907.png)
![3-[4-(2-Cyclopentylethylsulfonyl)piperazin-1-yl]propanoic acid](/img/structure/B7449911.png)
![2-[4-[(4-Cyclopropyl-2-fluorophenyl)carbamoylamino]piperidin-1-yl]acetic acid](/img/structure/B7449916.png)
![5-[2-(3-Methoxycyclobutyl)ethylsulfamoyl]-2,4-dimethylbenzoic acid](/img/structure/B7449920.png)